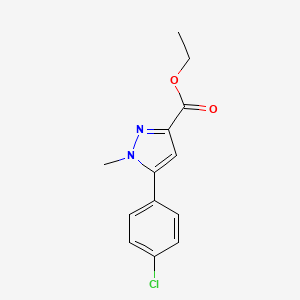
4-(Benzyloxy)-1-fluoro-2-nitrobenzene
概要
説明
“4-(Benzyloxy)-1-fluoro-2-nitrobenzene” likely refers to a benzene ring with a benzyloxy (benzyl ether) group at the 4th position, a fluoro group at the 1st position, and a nitro group at the 2nd position . The presence of these functional groups could give this compound unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. The benzyloxy, fluoro, and nitro groups attached to the benzene ring would further define its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating benzyloxy group. These groups could activate the benzene ring towards electrophilic or nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitro group and the nonpolar benzyloxy group could impact its solubility.科学的研究の応用
-
Pharmaceutical and Medicinal Chemistry
- Application : 4-Benzyloxyphenol is used in the synthesis of chalcones derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry .
- Method : The compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results : The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were also screened for antimicrobial activity .
-
Chemical Synthesis
-
Dyeing and Rubber Industry
- Application : 4-Benzyloxyphenol plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . It is also used for polyester fiber dyeing and in the rubber industry .
- Method : The specific method of application is not provided in the source .
- Results : The outcome of this application is the production of hetaryl-azophenol dyes .
-
Retinal Disorders Treatment
- Application : A 4-Benzyloxy-benzylamino Chemotype has been evolved to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .
- Method : The specific method of application is not provided in the source .
- Results : The studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .
-
Oxidations and Reductions
- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
- Method : The specific method of application is not provided in the source .
- Results : The susceptibility of alkyl side-chains to oxidative degradation supports the possibility of a general benzylic activation .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-fluoro-2-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBDUAPLKFBELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657853 | |
| Record name | 4-(Benzyloxy)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-fluoro-2-nitrobenzene | |
CAS RN |
941867-91-0 | |
| Record name | 4-(Benzyloxy)-1-fluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



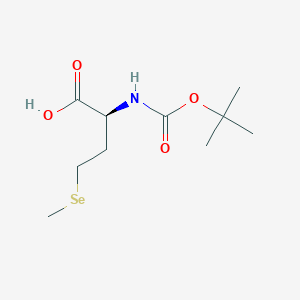
![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)
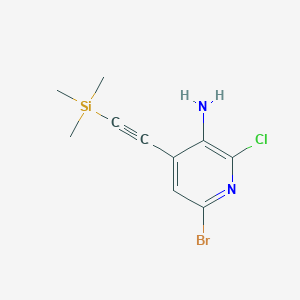

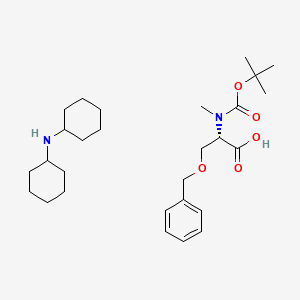
![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)


![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)
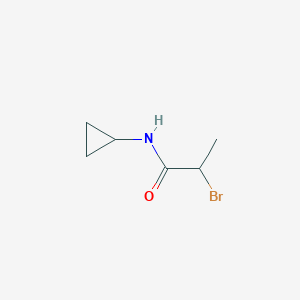
![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)
